5-Decyl-2,2'-bithiophene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
188918-00-5 |
|---|---|
Molecular Formula |
C18H26S2 |
Molecular Weight |
306.5 g/mol |
IUPAC Name |
2-decyl-5-thiophen-2-ylthiophene |
InChI |
InChI=1S/C18H26S2/c1-2-3-4-5-6-7-8-9-11-16-13-14-18(20-16)17-12-10-15-19-17/h10,12-15H,2-9,11H2,1H3 |
InChI Key |
BPPZVCYKWAHLLX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1=CC=C(S1)C2=CC=CS2 |
Origin of Product |
United States |
Synthetic Methodologies for 5 Decyl 2,2 Bithiophene and Its Derivatives
Strategies for Mono- and Di-substituted 2,2'-Bithiophenes
The synthesis of mono- and di-substituted 2,2'-bithiophenes can be broadly categorized into two approaches: the "building blocks" approach, which involves the coupling of pre-functionalized thiophene (B33073) rings, and the "ring closure" approach, where one of the thiophene rings is constructed onto an existing thiophene molecule. Each strategy offers distinct advantages depending on the desired substitution pattern and the availability of starting materials.
Fiesselmann Reaction Modifications for Bithiophene Ester Synthesis
The Fiesselmann thiophene synthesis is a powerful ring-closure method for producing substituted thiophenes. This reaction involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters in the presence of a base to yield 3-hydroxy-2-thiophenecarboxylic acid derivatives. Modifications of this reaction provide an efficient route to substituted 2,2'-bithiophene-5-carboxylic acids and their esters. This approach is particularly useful for synthesizing derivatives with long alkyl chains, such as the decyl group.
The general mechanism proceeds through a base-catalyzed 1,4-conjugate addition of the thioglycolic acid to the α,β-acetylenic ester, followed by another conjugate addition to form a thioacetal. Subsequent treatment with a stronger base leads to an intramolecular Dieckmann condensation, ultimately forming the thiophene ring. This methodology allows for the convenient preparation of various derivatives by starting with appropriately substituted precursors.
Palladium-Catalyzed Cross-Coupling Approaches
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are widely employed for the formation of carbon-carbon bonds, including the linkage between two thiophene rings to form a bithiophene system. These methods are part of the "building blocks" approach, where pre-functionalized thiophene monomers are coupled together.
The Suzuki-Miyaura coupling reaction is a versatile method for carbon-carbon bond formation that utilizes an organoboron compound and an organic halide in the presence of a palladium catalyst and a base. This reaction is widely used in the synthesis of biaryl compounds, including 2,2'-bithiophenes. The general catalytic cycle involves three main steps: oxidative addition of the organic halide to the palladium(0) catalyst, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.
The reaction conditions are generally mild, and the reaction tolerates a wide variety of functional groups. For the synthesis of 5-Decyl-2,2'-bithiophene, this could involve the coupling of a decylboronic acid derivative with a halogenated 2,2'-bithiophene (B32781) or the coupling of a 5-decyl-2-halothiophene with a 2-thienylboronic acid derivative. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields.
Table 1: General Parameters for Suzuki-Miyaura Coupling Reactions
| Component | Examples | Purpose |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ | Facilitates the cross-coupling reaction. |
| Ligand | Triphenylphosphine (PPh₃), Tri(o-tolyl)phosphine | Stabilizes the palladium catalyst and influences its reactivity. |
| Base | K₂CO₃, Na₂CO₃, Ba(OH)₂ | Activates the organoboron compound for transmetalation. |
| Organic Halide | Aryl or vinyl bromides, iodides, or triflates | One of the coupling partners. |
| Organoboron Reagent | Boronic acids, boronic esters | The second coupling partner. |
| Solvent | Toluene, DMF, Dioxane/Water | Provides the medium for the reaction. |
This table presents a generalized overview of components used in Suzuki-Miyaura coupling reactions; specific conditions can vary significantly based on the substrates.
The Stille coupling reaction involves the reaction of an organostannane (organotin) compound with an organic halide or pseudohalide, catalyzed by a palladium complex. This method is highly effective for the synthesis of 2,2'-bithiophenes and their derivatives. One of the key advantages of the Stille reaction is the stability of organostannanes to air and moisture.
The catalytic cycle of the Stille reaction is similar to that of the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. In the context of synthesizing this compound, a typical approach would be the coupling of a 5-decyl-2-(tributylstannyl)thiophene with a 2-halothiophene, or vice-versa. A significant drawback of this method is the toxicity of the organotin compounds and the difficulty in removing tin-containing byproducts from the final product.
Table 2: Key Components in Stille Coupling Reactions
| Component | Examples | Role |
| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | Catalyzes the C-C bond formation. |
| Ligand | Triphenylphosphine (PPh₃), Tri(o-tolyl)phosphine | Modulates the catalyst's activity and stability. |
| Organostannane | Aryl-, vinyl-, or alkyltributylstannanes | The organometallic coupling partner. |
| Organic Halide | Aryl or vinyl iodides, bromides, or triflates | The electrophilic coupling partner. |
| Solvent | Toluene, THF, Dioxane | The reaction medium. |
This table provides a general outline of components for Stille coupling; specific reagents and conditions are substrate-dependent.
Electrochemical Synthesis Routes
Electrochemical methods offer an alternative pathway for the synthesis of bithiophenes and polythiophenes. This approach typically involves the oxidative polymerization of thiophene or its derivatives at the surface of an electrode. By controlling the reaction parameters such as the applied potential, solvent, and electrolyte, it is possible to influence the structure and properties of the resulting material.
For the synthesis of this compound, electrochemical methods could potentially be used to couple two molecules of 5-decylthiophene. More commonly, however, electrochemical polymerization is employed to create poly(3-decylthiophene) from the corresponding monomer. During this process, oligomers, including the dimer this compound, are formed as intermediates. The presence of a small amount of 2,2'-bithiophene can significantly increase the rate of polymerization and lower the required applied potential.
The mechanism involves the oxidation of the thiophene monomer to a radical cation, which then couples with another radical cation or a neutral monomer. Subsequent deprotonation re-aromatizes the system, leading to the formation of a dimer. This process can continue to form longer oligomers and polymers.
Homocoupling Reactions of Ethynyl-Bithiophenes
Homocoupling reactions of terminal alkynes, such as the Glaser coupling or its modifications, can be adapted to synthesize symmetrical diynes. In the context of bithiophene chemistry, the homocoupling of 5-ethynyl-2,2'-bithiophene provides a route to 1,4-bis(2,2'-bithiophen-5-yl)buta-1,3-diyne. While this does not directly yield this compound, it is a relevant synthetic strategy for creating larger, well-defined bithiophene-containing architectures.
A particularly effective method for the homocoupling of 5-ethynyl-2,2'-bithiophene involves the use of a CuI/[PdCl₂(PPh₃)₂] catalytic system in the presence of an alkyl halide. The presence of the alkyl halide has been found to be crucial, with its absence resulting in a very low yield. The nature of the alkyl halide also influences the reaction efficiency.
Table 3: Influence of Alkyl Halide on the Homocoupling Yield of 5-Ethynyl-2,2'-bithiophene
| Alkyl Halide | Yield (%) |
| Ethyl Iodide | 97 |
| Decyl Iodide | 80 |
| Ethyl Bromide | 70 |
| Decyl Bromide | 60 |
Data sourced from a study on the homocoupling of 5-ethynyl-2,2'-bithiophene.
Advanced Catalytic and High-Pressure Reactions
The synthesis of novel bithiophene derivatives has been advanced through the use of innovative catalytic systems and, in some cases, high-pressure conditions to promote specific reactions. nih.gov These methods offer pathways to complex molecular architectures that may not be accessible through traditional means.
Cross-coupling reactions catalyzed by transition metals are fundamental in this field. The Kumada coupling , one of the earliest developed cross-coupling methods, utilizes a nickel or palladium catalyst to react a Grignard reagent with an organic halide. wikipedia.orgorganic-chemistry.org This reaction is valuable for creating carbon-carbon bonds, such as attaching an alkyl chain to a bithiophene core. wikipedia.org For instance, a 3-halothiophene can be reacted with a decylmagnesium halide in the presence of a nickel catalyst to form a 3-decylthiophene, a potential precursor for this compound. The choice of solvent and catalyst is critical to minimize side products like dithienyls. google.com
The Negishi coupling is another powerful palladium- or nickel-catalyzed reaction that couples an organozinc compound with an organic halide or triflate. wikipedia.orgorganic-chemistry.org This method is known for its high functional group tolerance and has been used in the synthesis of complex molecules, including unsymmetrical 2,2'-bipyridines. wikipedia.orgorgsyn.org For the synthesis of this compound, a decylzinc halide could be coupled with a halogenated 2,2'-bithiophene. rsc.org The stereochemical outcome of Negishi couplings, particularly with alkenyl halides, can be influenced by the choice of ligand on the palladium catalyst. nih.gov
Recent research has also explored the use of high-pressure activated reactions to synthesize novel bithiophene derivatives. nih.gov These conditions can facilitate cycloaddition and other reactions that are difficult to achieve at atmospheric pressure, opening up new avenues for creating complex bithiophene-containing structures. nih.gov
Direct arylation polycondensation is another advanced catalytic method that has been employed for the synthesis of bithiophene-based alternating copolymers. rsc.org This approach avoids the pre-functionalization of one of the coupling partners, making it a more atom-economical process.
Below is a table summarizing some advanced catalytic reactions for the synthesis of related compounds.
| Reaction | Catalyst/Reagents | Application | Reference |
| Kumada Coupling | Nickel or Palladium catalyst, Grignard reagent | C-C bond formation, synthesis of alkylated thiophenes | wikipedia.orgorganic-chemistry.orggoogle.com |
| Negishi Coupling | Palladium or Nickel catalyst, Organozinc compound | C-C bond formation with high functional group tolerance | wikipedia.orgorganic-chemistry.orgnih.gov |
| High-Pressure Reactions | N/A | Synthesis of novel and complex bithiophene derivatives | nih.gov |
| Direct Arylation | Palladium catalyst | Polycondensation for bithiophene-based copolymers | rsc.org |
Synthesis of Functionalized Bithiophene Building Blocks
The synthesis of functionalized bithiophene building blocks is a critical step in the construction of more complex molecules like this compound and its derivatives. These building blocks are designed to undergo subsequent reactions, such as cross-coupling, to introduce the desired substituents.
Halogenated Bithiophene Precursors (e.g., 5,5'-Dibromo-2,2'-bithiophene)
Halogenated bithiophenes, particularly brominated derivatives, are versatile precursors in organic synthesis. 5,5'-Dibromo-2,2'-bithiophene is a key intermediate for introducing substituents at the 5- and 5'-positions of the bithiophene core.
The synthesis of 5,5'-dibromo-2,2'-bithiophene is commonly achieved through the bromination of 2,2'-bithiophene. A widely used method involves reacting 2,2'-bithiophene with N-bromosuccinimide (NBS) in a suitable solvent. This reaction provides a high yield of the desired dibrominated product.
The importance of 5,5'-dibromo-2,2'-bithiophene lies in its ability to participate in various cross-coupling reactions, such as Suzuki and Stille couplings. These reactions allow for the formation of new carbon-carbon bonds, enabling the introduction of alkyl chains, aryl groups, and other functionalities.
Below are some physical and chemical properties of 5,5'-Dibromo-2,2'-bithiophene:
| Property | Value |
| Molecular Formula | C₈H₄Br₂S₂ |
| Molecular Weight | 324.06 g/mol |
| Appearance | White to light yellow solid |
| Melting Point | 144-146 °C |
Stannyl and Boronic Acid Derivatives
Organostannanes (stannyl derivatives) and boronic acids (or their esters) are essential reagents for Stille and Suzuki-Miyaura cross-coupling reactions, respectively. These reactions are among the most powerful and versatile methods for forming C-C bonds in organic synthesis. acs.org
Stannyl Derivatives for Stille Coupling:
The Stille coupling involves the reaction of an organostannane with an organic halide or triflate, catalyzed by a palladium complex. For the synthesis of this compound, a common strategy would involve the coupling of 5-(tri-n-butylstannyl)-2,2'-bithiophene with 1-bromodecane. The organotin reagents are known for their tolerance to a wide variety of functional groups. However, a significant drawback is the toxicity of tin compounds.
Boronic Acid Derivatives for Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling reaction pairs an organoboron compound (like a boronic acid or its ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. This method is widely used due to the low toxicity of the boron reagents and the mild reaction conditions. To synthesize this compound, 2,2'-bithiophene-5-boronic acid could be coupled with 1-bromodecane. The Suzuki coupling is advantageous for large-scale production due to predictable scaling, use of less-toxic reagents, and straightforward purification. sigmaaldrich.com
A comparison of Stille and Suzuki coupling reactions is presented below:
| Feature | Stille Coupling | Suzuki-Miyaura Coupling |
| Organometallic Reagent | Organostannane (e.g., R-SnBu₃) | Organoboron (e.g., R-B(OH)₂) |
| Catalyst | Palladium complex | Palladium complex |
| Advantages | High functional group tolerance | Low toxicity of reagents, mild conditions |
| Disadvantages | Toxicity of tin compounds |
Carboxylic Acid and Ester Functionalizations
The introduction of carboxylic acid and ester groups onto the bithiophene scaffold provides valuable handles for further functionalization and for tuning the material's properties. These functional groups can be incorporated either by building the thiophene rings with the desired substituents or by functionalizing a pre-existing bithiophene core.
A versatile method for the synthesis of substituted 2,2'-bithiophene-5-carboxylic acids and their esters is based on the Fiesselmann thiophene synthesis. acs.orgresearchgate.net This "ring closure" approach allows for the preparation of derivatives with long alkyl chains. acs.orgresearchgate.net The process typically involves the condensation of a β-chloro-α,β-unsaturated aldehyde with a thioglycolate ester to form the thiophene ring with the desired ester functionality. acs.org Subsequent hydrolysis of the ester yields the corresponding carboxylic acid. acs.org
Alternatively, a pre-formed bithiophene can be functionalized. For example, lithiation of 2,2'-bithiophene followed by reaction with carbon dioxide can introduce a carboxylic acid group. Esterification can then be carried out using standard methods. The conversion of ester groups to carboxylic acids is typically achieved through saponification. acs.orgkuleuven.be
Polymerization and Oligomerization Strategies Involving 5 Decyl 2,2 Bithiophene Building Blocks
Synthesis of Oligothiophenes and Quaterthiophenes
The synthesis of well-defined oligothiophenes, such as quaterthiophenes (an oligomer consisting of four thiophene (B33073) rings), from 5-decyl-2,2'-bithiophene building blocks is commonly achieved through transition metal-catalyzed cross-coupling reactions. acs.org These methods allow for the precise construction of conjugated backbones by forming new carbon-carbon bonds between thiophene units.
Two of the most prevalent strategies are Stille and Suzuki coupling reactions. acs.org In a typical approach, the this compound monomer is first functionalized to create a reactive precursor. For instance, a 5'-bromo-5-decyl-2,2'-bithiophene can be coupled with a 5'-stannyl-5-decyl-2,2'-bithiophene (in a Stille reaction) or a 5'-boronic acid (or ester)-5-decyl-2,2'-bithiophene (in a Suzuki reaction) to yield the corresponding quaterthiophene. This "building block" approach is highly versatile, although it can be limited by the availability of the functionalized starting materials. acs.org
Another effective method is oxidative coupling. This technique involves the direct dimerization of α-lithiated thiophenes. For example, treating an α-unsubstituted bithiophene with a strong base like lithium diisopropylamide (LDA) generates a 5-lithio-2,2'-bithiophene intermediate. Subsequent oxidation with a coupling agent such as copper(II) chloride (CuCl₂) yields the corresponding quaterthiophene. semanticscholar.orgnih.gov This method has been successfully used to synthesize α-thiophene oligomers like 2,2'-bithiophene (B32781), α-quaterthiophene, and α-sexithiophene. semanticscholar.org Research has demonstrated the synthesis of complex oligomers, such as 5'-aryl-substituted 2,5-bis(3-decyl-2,2'-bithiophen-5-yl)-1,3,4-oxadiazoles, which utilize decyl-bithiophene units as key components. beilstein-journals.org
| Reaction Type | Reactants | Catalyst/Reagent | Product | Ref |
| Stille Coupling | 5-Bromo-4-alkylthiophene-2-carboxylate ester and an appropriate thiophene organostannane | Palladium catalyst | 3-Alkyl-2,2'-bithiophene-5-carboxylate ester | acs.org |
| Oxidative Coupling | 2,2'-bithiophene | 1. Lithium diisopropylamide (LDA) 2. Copper(II) chloride (CuCl₂) | α-Quaterthiophene | semanticscholar.org |
| Fiesselmann Reaction | (Details not specific to quaterthiophene synthesis) | (Not applicable) | Substituted 2,2'-bithiophene- and 2,2':5',2''-terthiophene-5-carboxylic acids | acs.org |
The creation of chiral oligothiophenes introduces handedness into the molecular structure, which can influence the material's solid-state packing and chiroptical properties. Achieving asymmetry in oligomers derived from an achiral building block like this compound is a synthetic challenge. General strategies for inducing chirality in similar heterocyclic compounds often rely on the use of chiral catalysts or auxiliaries during the synthesis.
A direct and effective strategy for producing optically active polythiophenes involves the polymerization of monomers that already possess static axial chirality. rsc.org For instance, researchers have synthesized a one-handed helical polythiophene through the Stille coupling copolymerization of a glucose-linked chiral 5,5′-dibromobithiophene with an achiral comonomer. rsc.org In this approach, the chirality is built into the bithiophene monomer unit, which has a fixed syn-conformation due to the bulky glucose linker. This pre-installed chirality guides the polymer chain to fold into a specific helical conformation. rsc.org While this method does not start with this compound itself, it illustrates a key principle: the incorporation of specifically designed, axially chiral bithiophene units is a powerful method for creating asymmetric oligomers and polymers.
Other approaches to chiral thiophene-based structures, such as tetrahydrothiophenes, have utilized chiral Brønsted acid catalysts to achieve desymmetrization of precursor molecules, generating all-carbon quaternary stereocenters with high enantioselectivity. nsf.gov These methods, however, focus on creating chiral saturated rings rather than extended, conjugated chiral oligomers.
Polymerization of Bithiophene Monomers
The conversion of bithiophene monomers into long-chain conjugated polymers is essential for their application in electronic devices. Polymerization can be achieved through various chemical and electrochemical methods, each offering different levels of control over the polymer's molecular weight, regioregularity, and properties.
Chemical polymerization is a common route to produce large quantities of poly(bithiophene)s. Oxidative coupling polymerization using reagents like iron(III) chloride (FeCl₃) is a widely used technique. In this process, the monomer, such as a 5,5'-dialkyl-2,2'-bithiophene, is treated with FeCl₃. The reaction proceeds through the oxidative coupling of radical cations generated from the monomer units, leading to the formation of α,α'-linked polymer chains. The alkyl side chains, such as the decyl group on this compound, enhance the solubility of the resulting polymer, allowing it to be processed from solution.
Transition metal-catalyzed cross-coupling reactions, such as Stille, Suzuki, and Kumada couplings, offer more control over the polymer structure, leading to highly regioregular polymers. For example, a 2,5-dibromo-3-alkylthiophene monomer can be polymerized via Grignard Metathesis (GRIM) polymerization, a type of Kumada coupling, to produce regioregular poly(3-alkylthiophene). Similarly, appropriately functionalized 5,5'-disubstituted-2,2'-bithiophenes can be polymerized to create well-defined polymer structures.
Electrochemical polymerization is a powerful technique where a polymer film is grown directly onto an electrode surface by applying an external potential. dtic.milacs.org This method offers excellent control over the film's thickness and morphology. The outline specifically refers to dialkylsulfanyl bithiophenes, which are typically 3,3'-disubstituted bithiophenes with sulfur-linked alkyl chains.
The electrochemical polymerization of symmetrical 3,3′-dialkylsulfanyl-2,2′-bithiophenes has been shown to produce stable and electroactive polymer films. rsc.org These polymers are notable because they can undergo both facile oxidative (p-doping) and reductive (n-doping) processes. rsc.org The polymerization is carried out in an electrolyte solution by applying a potential sufficient to oxidize the monomer, initiating the formation of radical cations that couple to form the polymer chain on the electrode surface.
While this specific example relates to 3,3'-dialkylsulfanyl substitution, the general principles apply to other substituted bithiophenes. The electrochemical polymerization of thiophene and 3-alkylthiophenes can be significantly enhanced by introducing a small amount of 2,2'-bithiophene or 2,2':5',2''-terthiophene into the system. dtic.mil This addition lowers the required polymerization potential and increases the rate of polymer formation. dtic.mil For a monomer like this compound, one would expect the polymerization to proceed at a lower potential compared to thiophene itself due to the electron-donating nature of the alkyl group and the extended conjugation of the bithiophene unit.
| Monomer System | Onset Oxidation Potential (E_onset) | Polymerization Method | Ref |
| DBT-Th | 1.11 V | Potentiostatic | frontiersin.org |
| DBT-2Th | 0.85 V | Potentiostatic | frontiersin.org |
| DBT-Th:Th (copolymerization) | 1.30 V | Potentiostatic | frontiersin.org |
| DBT-2Th:2Th (copolymerization) | 0.98 V | Potentiostatic | frontiersin.org |
Copolymerization with Other Conjugated Monomers
Copolymerization is a strategy used to fine-tune the properties of conjugated polymers by combining two or more different monomer units into a single polymer chain. This approach allows for the creation of materials with tailored optical band gaps, HOMO/LUMO energy levels, and charge transport characteristics. By copolymerizing an electron-rich monomer like this compound with an electron-accepting or another electron-donating monomer, the resulting electronic structure can be precisely controlled.
Selenophene, the selenium analog of thiophene, is an attractive comonomer for creating low band gap polymers with high charge carrier mobilities. aip.org The larger size and greater polarizability of the selenium atom compared to sulfur often lead to stronger intermolecular interactions and enhanced electronic coupling in the solid state.
Copolymers of alkylated thiophenes and selenophenes are typically synthesized via transition metal-catalyzed cross-coupling reactions. For instance, a copolymer of dodecyl-functionalized thiophene and selenophene has been synthesized. aip.org Stille coupling polymerization is a common method, where a distannylated monomer is reacted with a dibrominated comonomer in the presence of a palladium catalyst. For example, a distannyl-5-decyl-2,2'-bithiophene could be copolymerized with a 2,5-dibromoselenophene to produce a copolymer incorporating both units.
Research has demonstrated the synthesis of various poly(selenophene-thiophene) materials using Stille coupling, where the thiophene component can be a single ring, a bithiophene (2T), or other conjugated spacers. researchgate.net These studies show that the incorporation of selenophene into a polythiophene backbone is an effective strategy for tuning the optoelectronic properties of the resulting materials. aip.org
Formation of Donor-Acceptor Architectures (e.g., Oxadiazole, Thiadiazole, Triazole Linkages)
The integration of this compound as an electron-donating "D" unit with various electron-accepting "A" moieties is a key strategy for developing novel π-conjugated materials with tunable electronic and photophysical properties. beilstein-journals.org Among the most effective acceptor units are heterocyclic rings such as 1,3,4-oxadiazole, 1,3,4-thiadiazole, and 1,2,4-triazole. beilstein-journals.orgacs.org These linkages lead to the formation of donor-acceptor (D-A), donor-acceptor-donor (D-A-D), or alternating D-A copolymer structures. beilstein-journals.orgnycu.edu.tw The resulting materials often exhibit unique properties, including high photoluminescence quantum yields, making them suitable for applications in organic electronics like organic light-emitting diodes (OLEDs). beilstein-journals.orgbeilstein-journals.org
A common synthetic route to these architectures involves the formation of the central azole ring from appropriately functionalized 3-decyl-2,2'-bithiophene precursors. beilstein-journals.org For instance, ethyl 3-decyl-2,2'-bithiophene-5-carboxylate can be converted into the corresponding acyl hydrazide. This intermediate, N'-[(3-decyl-2,2'-bithiophen-5-yl)carbonyl]-3-decyl-2,2'-bithiophene-5-carbohydrazide, serves as a versatile precursor for both oxadiazole and thiadiazole rings. beilstein-journals.org
Oxadiazole Formation : The diacylhydrazine precursor can be cyclized to form 2,5-bis(3-decyl-2,2'-bithiophen-5-yl)-1,3,4-oxadiazole by reacting with dehydrating agents like phosphorus oxychloride (POCl₃). beilstein-journals.org
Thiadiazole Formation : The same diacylhydrazine can be converted to the corresponding 1,3,4-thiadiazole derivative using sulfurating agents such as Lawesson's reagent. beilstein-journals.org
Triazole Formation : The synthesis of 1,2,4-triazole derivatives requires a different pathway. An anilide is prepared from the bithiophene carboxylic acid, which is then converted to a carboximidoyl chloride using phosphorus pentachloride (PCl₅). The subsequent reaction of this intermediate with a bithiophene acyl hydrazide yields the 4-phenyl-3,5-bis(3-decyl-2,2'-bithiophen-5-yl)-4H-1,2,4-triazole. beilstein-journals.org
These D-A-D molecules, where a central acceptor ring is flanked by two decyl-bithiophene donor units, exhibit strong photoluminescence. beilstein-journals.orgacs.org The emission properties are influenced by the nature of the central acceptor unit, with the quantum yield generally decreasing as the acceptor strength increases. acs.org Further functionalization of the terminal thiophene ring with various aryl substituents allows for fine-tuning of the emission spectra, shifting it across the blue to bluish-green range. beilstein-journals.org
Beyond discrete D-A-D molecules, this compound can be incorporated into donor-acceptor copolymers. Polymerization techniques such as Stille coupling or Suzuki coupling are commonly employed to connect donor and acceptor monomers. rsc.orgmdpi.com This approach allows for the creation of high-molecular-weight materials where the electronic properties are averaged over the entire polymer chain, which is advantageous for applications in organic photovoltaics and field-effect transistors. rsc.orgthieme-connect.de
| Compound Name | Acceptor Unit | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) |
|---|---|---|---|---|
| 2,5-bis(3-decyl-2,2'-bithiophen-5-yl)-1,3,4-oxadiazole | 1,3,4-Oxadiazole | 395 | 456 | 0.59 |
| 2,5-bis(3-decyl-2,2'-bithiophen-5-yl)-1,3,4-thiadiazole | 1,3,4-Thiadiazole | 404 | 494 | 0.17 |
| 3,5-bis(3-decyl-2,2'-bithiophen-5-yl)-4-phenyl-4H-1,2,4-triazole | 1,2,4-Triazole | 379 | 440 | 0.43 |
Star-shaped and Network Polymer Formations
In addition to linear polymers, this compound building blocks are utilized in the synthesis of more complex macromolecular architectures, such as star-shaped polymers and cross-linked polymer networks. These structures possess unique physical and rheological properties compared to their linear analogues, including different solubilities and film-forming characteristics. ed.ac.uknih.gov
Star-shaped Polymers are macromolecules where multiple linear polymer arms radiate from a central core. ed.ac.uk This architecture can be achieved through two primary strategies: "arm-first" or "core-first". acs.org In the context of this compound, D-A-D oligomers, such as those described in the previous section, can act as the "arms". These arms can then be attached to a multifunctional core molecule to create a star-shaped structure. beilstein-journals.org This approach allows for a high concentration of functional end-groups and can lead to materials with distinct self-assembly behaviors. The synthesis of star-shaped molecules with central azole cores symmetrically substituted with alkylbithiophene units has been reported as a viable strategy for creating these advanced materials. beilstein-journals.org
Network Polymers represent another important class of materials, characterized by a three-dimensional, cross-linked structure. Thiophene-based microporous polymer networks (MPNs) have garnered significant interest due to their high thermal stability and large surface areas, making them suitable for applications in gas storage and catalysis. acs.org These networks are typically synthesized via the oxidative coupling of multifunctional thiophene-based monomers.
The synthesis can be performed either chemically, using an oxidant like iron(III) chloride (FeCl₃), or electrochemically, by applying a potential to a solution of the monomer. acs.org For this compound to be used in this context, it would first need to be functionalized to create multiple polymerization sites. For example, a tetrafunctional monomer could be designed where two this compound units are linked to a central core, with the terminal thiophene rings available for oxidative coupling. The polymerization of such monomers leads to the formation of an insoluble, cross-linked network. The resulting MPNs can exhibit remarkably high Brunauer-Emmett-Teller (BET) surface areas, in some cases exceeding 2000 m²/g, which is indicative of a highly porous structure. acs.org The decyl side chains would enhance the solubility of the monomer precursor and influence the morphology and processability of the final network polymer.
| Architecture Type | Key Feature | Synthetic Strategy Example | Potential Advantage |
|---|---|---|---|
| Star-shaped Polymer | Multiple arms radiating from a central core | Coupling of bithiophene-azole "arms" to a multifunctional core | High end-group functionality, unique rheological properties ed.ac.uk |
| Network Polymer (MPN) | 3D cross-linked structure | Oxidative coupling of multifunctional thiophene monomers | High thermal stability, high surface area for gas adsorption acs.org |
Advanced Characterization Techniques and Spectroscopic Analysis of 5 Decyl 2,2 Bithiophene Systems
Spectroscopic Analysis of Electronic Transitions
Spectroscopic methods are instrumental in elucidating the electronic structure and transition energies of 5-Decyl-2,2'-bithiophene. These techniques probe the interaction of the molecule with electromagnetic radiation, revealing information about its highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and the energy gap between them.
UV-Vis Absorption Spectroscopy
Ultraviolet-visible (UV-Vis) absorption spectroscopy is a fundamental technique used to study the electronic transitions in conjugated molecules like this compound. The absorption of UV or visible light promotes an electron from the HOMO to the LUMO. The wavelength of maximum absorption (λmax) is indicative of the HOMO-LUMO energy gap; a longer λmax corresponds to a smaller energy gap.
The position of the absorption maximum of this compound is influenced by the solvent environment, a phenomenon known as solvatochromism. In nonpolar solvents, the molecule tends to exhibit a more planar conformation, leading to a higher degree of π-conjugation and a red-shifted (longer wavelength) absorption. Conversely, in more polar solvents, intermolecular interactions can induce a slight twist in the bithiophene backbone, reducing the effective conjugation length and causing a blue-shift (shorter wavelength) in the absorption spectrum. The decyl side chain enhances the solubility of the molecule in common organic solvents, facilitating these studies.
| Solvent | Polarity Index | Absorption Maximum (λmax) (nm) |
|---|---|---|
| Hexane | 0.1 | ~325 |
| Toluene | 2.4 | ~328 |
| Chloroform | 4.1 | ~330 |
| Acetonitrile | 5.8 | ~322 |
Photoluminescence and Emission Spectroscopy
Photoluminescence (PL) spectroscopy provides information about the radiative decay of an excited electronic state. After a molecule absorbs a photon and is promoted to an excited state, it can relax back to the ground state by emitting a photon. This emitted light is typically of a longer wavelength (lower energy) than the absorbed light, a phenomenon known as the Stokes shift.
The PL spectrum of this compound is sensitive to the molecular environment and aggregation state. In dilute solutions, the molecule exhibits fluorescence characteristic of isolated chromophores. However, in the solid state or in aggregated forms, intermolecular interactions can significantly alter the emission properties, often leading to broadened or shifted emission peaks. The quantum yield of fluorescence, which is the ratio of emitted photons to absorbed photons, is a critical parameter for applications in organic light-emitting diodes (OLEDs). The extension of π-conjugation and the substitution pattern can influence the fluorescence spectra. rsc.org
Temperature-Dependent Spectroscopic Behavior (Thermochromism)
Thermochromism is the reversible change in the color of a substance with temperature. In conjugated polymers and oligomers like alkyl-substituted bithiophenes, this phenomenon is often linked to conformational changes in the molecular backbone. At lower temperatures, the alkyl side chains adopt a more ordered, crystalline-like state, which promotes a planar conformation of the bithiophene backbone. This increased planarity leads to a greater effective conjugation length and a red-shifted absorption spectrum.
As the temperature is raised, the alkyl side chains gain thermal energy and become more disordered. This disorder can induce torsional twists between the two thiophene (B33073) rings, disrupting the π-conjugation. The reduced conjugation length results in a larger HOMO-LUMO gap and a blue-shift in the UV-Vis absorption spectrum. This reversible thermochromic behavior is a hallmark of many alkyl-substituted thiophene-based materials.
Electrochemical Characterization
Electrochemical techniques are vital for determining the redox properties of this compound, which are directly related to its ability to transport charge carriers (holes and electrons). These methods provide quantitative data on the energy levels of the HOMO and LUMO.
Cyclic Voltammetry for Redox Properties
Cyclic voltammetry (CV) is the most common electrochemical technique used to investigate the redox behavior of organic materials. In a CV experiment, the potential applied to a working electrode is swept linearly with time, and the resulting current is measured. For this compound, the CV measurement reveals the potentials at which the molecule is oxidized (loses an electron) and reduced (gains an electron).
The onset potential of the first oxidation wave in the cyclic voltammogram corresponds to the removal of an electron from the HOMO level. Similarly, the onset potential of the reduction wave is related to the addition of an electron to the LUMO level. The reversibility of these redox processes can also be assessed from the CV data, providing insights into the stability of the radical cation and anion species. The decyl substituent generally has a minor electronic effect on the redox potentials but significantly improves the processability and film-forming properties of the material.
Below is a representative data table of redox potentials for an alkyl-substituted bithiophene, which is expected to be similar to that of this compound.
| Process | Onset Potential (V vs. Fc/Fc+) |
|---|---|
| Oxidation (p-doping) | ~0.85 |
| Reduction (n-doping) | ~-2.50 |
Determination of Ionization Potentials and Electron Affinities
The ionization potential (IP) and electron affinity (EA) are fundamental electronic properties that govern the charge injection and transport characteristics of a material. The IP is the energy required to remove an electron from a neutral molecule in the gaseous state, while the EA is the energy released when an electron is added to a neutral molecule in the gaseous state.
These parameters can be estimated from the oxidation and reduction potentials obtained from cyclic voltammetry measurements. The HOMO energy level can be correlated with the ionization potential, and the LUMO energy level can be related to the electron affinity. These estimations are typically made using empirical relationships that reference a standard compound with a known ionization potential, such as ferrocene.
The HOMO and LUMO energy levels can be calculated using the following equations:
EHOMO = -e (Eoxonset + 4.8) (eV) ELUMO = -e (Eredonset + 4.8) (eV)
where Eoxonset and Eredonset are the onset potentials for oxidation and reduction, respectively, versus the ferrocene/ferrocenium (Fc/Fc+) redox couple, and 4.8 eV is the absolute energy level of the Fc/Fc+ reference.
Theoretical calculations, such as those based on density functional theory (DFT), can also be employed to determine the ionization potential and electron affinity of this compound. researchgate.net
Computational and Theoretical Investigations of 5 Decyl 2,2 Bithiophene Electronic Structure
Quantum Chemical Calculations
Quantum chemical calculations are indispensable tools for elucidating the intricate relationship between the molecular structure and electronic properties of conjugated molecules like 5-Decyl-2,2'-bithiophene.
Density Functional Theory (DFT) is a powerful computational method used to determine the ground-state electronic structure and equilibrium geometry of molecules. nih.govmdpi.com For the 2,2'-bithiophene (B32781) core, DFT calculations, often using functionals like B3LYP, are employed to predict key geometric parameters and analyze molecular orbitals. dntb.gov.uaresearchgate.net
The ground-state geometry is characterized by the torsional angle (dihedral angle) between the two thiophene (B33073) rings. DFT studies on 2,2'-bithiophene have shown that the molecule is non-planar in the gas phase. The potential energy surface reveals two minima: a more stable anti-gauche conformation and a slightly higher energy syn-gauche form. The presence of the decyl group at the 5-position is not expected to significantly alter this torsional preference but will influence intermolecular packing in the solid state.
Key findings from DFT calculations on the bithiophene structure include:
Highest Occupied Molecular Orbital (HOMO): Typically a π-orbital delocalized across the bithiophene backbone, which is crucial for electron-donating properties.
Lowest Unoccupied Molecular Orbital (LUMO): A π*-antibonding orbital, which determines the electron-accepting capability of the molecule.
HOMO-LUMO Gap: This energy difference is a critical parameter that correlates with the electronic excitation energy and the optical properties of the material.
| Property | Typical Calculated Value | Significance |
|---|---|---|
| Torsional Angle (anti-gauche) | ~150° | Most stable ground-state conformation. acs.org |
| Torsional Angle (syn-gauche) | ~36° | Secondary, less stable energy minimum. acs.org |
| HOMO-LUMO Gap | Functional-dependent | Determines lowest electronic transition energy. |
Time-Dependent Density Functional Theory (TD-DFT) is a widely used extension of DFT for calculating the energies and properties of electronic excited states. nih.govresearchgate.net This method is instrumental in simulating and interpreting UV-visible absorption spectra. For oligothiophenes, TD-DFT calculations can predict the vertical excitation energies corresponding to the main absorption bands.
The lowest singlet excited state (S₁) in 2,2'-bithiophene arises primarily from the electronic transition from the HOMO to the LUMO. However, studies on thiophene-based compounds have revealed that the accuracy of TD-DFT can be highly dependent on the choice of the exchange-correlation functional. nih.gov For instance, traditional hybrid functionals may underestimate excitation energies for large π-conjugated systems, while long-range corrected functionals often provide more accurate results. nih.gov The main optical absorption of the this compound chromophore is dominated by this S₀ → S₁ transition.
For a more accurate description of excited states, especially in cases where TD-DFT may be inadequate due to strong electron correlation or multi-reference character, methods like the Complete Active Space Second-Order Perturbation Theory (CASPT2) are employed. molcas.orgmolcas.orgchemrxiv.org CASPT2 is a high-level, multireference method that provides a robust framework for studying electronic spectra.
Systematic CASPT2 investigations of 2,2'-bithiophene have been crucial in resolving the nature and ordering of its low-lying excited states. researchgate.netresearchgate.net These studies have shown that the optical spectrum of bithiophene is shaped by two distinct ¹Bᵤ states, a finding that contrasts with some earlier theoretical predictions. researchgate.net Such high-level calculations provide a benchmark for evaluating the performance of more computationally efficient methods like TD-DFT.
Ab initio molecular orbital theories, such as the Hartree-Fock (HF) method, provide a fundamental approach to understanding molecular properties without empirical parameterization. These methods have been successfully used to calculate the gas-phase barrier to internal rotation in 2,2'-bithiophene. aip.orgresearchgate.net
By systematically varying the inter-ring torsional angle and calculating the energy at each point, a potential energy curve can be constructed. These calculations confirm the existence of non-planar syn and anti conformers and determine the energy barriers for rotation through the planar transition states. acs.org The results from these foundational studies are essential for parameterizing molecular mechanics force fields used in large-scale simulations of polythiophenes.
| Parameter | Calculated Value (kcal/mol) |
|---|---|
| Energy Difference (anti-gauche vs. syn-gauche) | ~0.7 |
| Rotational Barrier at 90° | ~1.5 |
| Rotational Barrier at 0° (syn-planar) | ~1.0 |
Modeling of Electronic States and Transitions
Understanding the nature of singlet and triplet excited states is fundamental to predicting the photophysical behavior of this compound, which is critical for its application in optoelectronic devices.
Theoretical studies on oligothiophenes have provided a detailed picture of their singlet and triplet excited state manifolds. nih.govacs.org The lowest excited singlet state (S₁), accessible via photoexcitation, is responsible for fluorescence. The lowest triplet state (T₁), which can be populated from S₁ via intersystem crossing, is responsible for phosphorescence and is a key intermediate in singlet oxygen generation for applications like photodynamic therapy. nih.gov
Configuration interaction calculations and TD-DFT have been used to analyze how the energies of these states evolve. researchgate.netacs.org For 2,2'-bithiophene, key findings include:
The T₁ state is significantly lower in energy than the S₁ state.
The geometry relaxation is more pronounced and localized in the T₁ state compared to the S₁ state, indicating that the triplet exciton (B1674681) is more confined. acs.org
The energy of higher-lying triplet states (Tₙ) has also been calculated, which is important for understanding transient absorption phenomena. acs.org
The relative energies of the S₁ and higher triplet states (like T₂) can influence the efficiency of intersystem crossing. In bithiophene, the near-degeneracy of the S₁ and T₂ states is thought to explain its high triplet quantum yield. rsc.org
| Excited State | Typical Energy Range (eV) | Method |
|---|---|---|
| S₁ (Lowest Singlet) | 4.0 - 4.2 | TD-DFT, CC2 nih.gov |
| T₁ (Lowest Triplet) | 2.3 - 2.5 | TD-DFT, CC2 nih.gov |
| T₂ (Second Triplet) | ~4.0 | TD-DFT nih.gov |
Vertical, Adiabatic, and Emission Transition Energy Calculations
Theoretical calculations are fundamental in predicting the optoelectronic properties of conjugated molecules like this compound. Methods such as Time-Dependent Density Functional Theory (TD-DFT) are employed to calculate the energies associated with electronic transitions.
Vertical Transition Energy corresponds to the energy required for an electronic excitation from the ground state to an excited state without any change in the molecular geometry. This is often associated with the maximum absorption wavelength (λmax) in UV-Vis spectroscopy. For conjugated systems like bithiophenes, this transition is typically a π-π* excitation. While specific calculations for this compound are not extensively published, studies on similar substituted bithiophenes show that the nature and position of substituents significantly affect the HOMO-LUMO energy gap and, consequently, the transition energies. The electron-donating nature of the alkyl decyl group is expected to slightly raise the Highest Occupied Molecular Orbital (HOMO) energy level, leading to a lower transition energy compared to unsubstituted 2,2'-bithiophene.
Adiabatic Transition Energy is the energy difference between the relaxed ground state and the relaxed excited state geometries. This value is typically lower than the vertical transition energy and corresponds to the energy of the 0-0 transition (from the zeroth vibrational level of the ground state to the zeroth vibrational level of the excited state).
Emission Transition Energy is calculated from the relaxed excited state geometry to the ground state geometry. This energy corresponds to the fluorescence emission of the molecule. The difference between the absorption and emission energies is known as the Stokes shift. For substituted oligothiophenes, the planarity of the molecule in the excited state often increases, which influences the emission energy.
Theoretical studies on radical cations of related oligomers like 2,2'-bithiophene and 2,2':5',2''-terthiophene have been performed using methods like CASPT2 to analyze their electronic spectra, which show multiple absorption bands in the visible and near-IR regions. For the neutral this compound, the primary electronic transitions would be in the UV-Vis range.
Table 1: Representative Calculated Transition Energies for Bithiophene Derivatives (Note: Data for closely related molecules are used as a proxy due to the absence of published specific values for this compound)
| Molecule | Method | Transition Type | Calculated Energy (eV) |
| 2,2'-Bithiophene Cation | CASPT2 | D0 → D3 (22Au) | 1.94 |
| 2,2'-Bithiophene Cation | CASPT2 | D0 → D5 (32Au) | 2.80 |
| Substituted Bithiophene-Bipyridine | TD-DFT | S0 → S1 | ~3.1 - 3.7 |
This table is illustrative and compiles data from theoretical studies on related bithiophene systems to provide context. ajchem-a.com
Inter-ring Twist Angle and Conformational Property Analysis
The conformational flexibility of 2,2'-bithiophene and its derivatives is a critical factor influencing their electronic properties, particularly the extent of π-conjugation. The key parameter is the dihedral angle (or twist angle) between the two thiophene rings.
Computational studies, often using Density Functional Theory (DFT), are performed to map the potential energy surface as a function of the inter-ring twist angle. For the parent 2,2'-bithiophene, a delicate balance exists between a planar, fully conjugated conformation and a twisted, non-planar one. The planar conformation is favored by π-conjugation, while steric hindrance between the hydrogen atoms at the 3 and 3' positions favors a twisted structure. Most calculations show that the anti-gauche conformation (dihedral angle ~150°) is the global minimum in the gas phase, with a slightly higher energy for the syn-gauche form and a rotational barrier at the planar conformations. researchgate.net
The introduction of a long alkyl chain, such as a decyl group at the 5-position, is not expected to introduce significant steric hindrance that would drastically alter the inter-ring twist angle, as the substitution is at the outer position of the rings. However, the alkyl chain does influence molecular packing in the solid state, which can force the bithiophene core into a more planar conformation. Studies on 5,5'-bis-(alkylpyridinyl)-2,2'-bithiophenes show that the length of the alkyl chains has a pronounced effect on molecular planarity and packing motifs in the crystalline state. researchgate.net Single crystal X-ray analysis of related compounds reveals a nearly planar aromatic core with an s-trans conformation of the thiophene rings. researchgate.net
Table 2: Calculated Conformational Data for 2,2'-Bithiophene
| Conformation | Dihedral Angle (°) | Relative Energy (kcal/mol) |
| Anti-planar (trans) | 180 | Rotational Barrier |
| Anti-gauche | ~150 | 0 (Global Minimum) |
| Syn-gauche | ~30-40 | Higher Energy Minimum |
| Syn-planar (cis) | 0 | Rotational Barrier |
Data is based on DFT calculations for the parent 2,2'-bithiophene molecule. researchgate.net
Theoretical Prediction of Intermolecular Interactions
Overlap Population (COOP) Analysis
Crystal Orbital Overlap Population (COOP) analysis is a theoretical tool used to analyze chemical bonding in the solid state. It provides a visual representation of the bonding, anti-bonding, and non-bonding interactions between atoms or fragments as a function of energy. The COOP diagram is essentially a density of states (DOS) weighted by the overlap population, where positive values indicate bonding interactions and negative values indicate anti-bonding interactions.
Dye Adsorption and Electronic State Interactions (e.g., on Metal Oxides)
The interaction of thiophene-based molecules with metal oxide surfaces, particularly titanium dioxide (TiO₂), is of great interest for applications in dye-sensitized solar cells (DSSCs). Theoretical studies using DFT are essential for understanding the adsorption mechanism and the subsequent electronic interactions that govern charge transfer.
For a molecule like this compound to act as a sensitizer, it would typically require an anchoring group (like a carboxylic acid) to bind to the TiO₂ surface. However, even without a dedicated anchor, interactions can occur. DFT calculations on the adsorption of thiophene onto TiO₂ surfaces show that the sulfur atom can interact with the surface Ti atoms, and the thiophene ring can interact via π-system adsorption. researchgate.net The presence of oxygen vacancies on the TiO₂ surface can significantly enhance the adsorption energy. researchgate.net
When a bithiophene dye is adsorbed, its electronic states interact with the electronic bands of the metal oxide. Upon photoexcitation, an electron is promoted from the HOMO to the LUMO of the dye. For efficient charge injection into the solar cell, the LUMO level of the dye must be energetically higher than the conduction band minimum (CBM) of the TiO₂. Theoretical calculations model this energy level alignment. Studies on 2,2'-bithiophene-5-carboxylic acid adsorbed on TiO₂ show that the adsorption can cause new electronic states to appear in the band gap of the TiO₂, potentially influencing the charge transfer dynamics. researchgate.net The long decyl chain of this compound would likely act as a hydrophobic spacer, potentially influencing the orientation of the molecule on the surface and preventing aggregation.
Extrapolation to Polythiophene of Infinite Length
The electronic and optical properties of conjugated polymers are often predicted by studying a series of corresponding oligomers of increasing length and extrapolating the results to an infinite chain. This approach is used to estimate key polymer properties like the band gap.
For oligothiophenes, it is well-established that the HOMO-LUMO gap decreases as the number of thiophene units (n) increases, due to the extension of π-conjugation. This relationship can be modeled by plotting the energy gap (Eg) against the reciprocal of the chain length (1/n). For long oligomers, this plot is often linear, and the intercept at 1/n = 0 provides the extrapolated band gap for the infinite polymer.
The presence of the 5-decyl substituent would influence this extrapolation. Alkyl chains generally have a modest electronic effect but can impact the polymer's conformation. They can induce torsion in the backbone, which would reduce the effective conjugation length and lead to a larger band gap compared to an idealized planar polythiophene. Conversely, in the solid state, the interdigitation of these long alkyl chains can promote a more ordered, planar packing of the polymer backbones, leading to a smaller band gap. Therefore, the extrapolated value for poly(5-decylthiophene) would depend heavily on the conformational model (e.g., gas-phase single chain vs. solid-state packing) used for the oligomer calculations.
Supramolecular Organization and Self Assembly of 5 Decyl 2,2 Bithiophene Based Materials
Influence of Alkyl Side Chains on Solubility and Aggregation Behavior
The introduction of the decyl (C10) alkyl side chain to the 2,2'-bithiophene (B32781) core is a strategic molecular design choice that profoundly impacts the material's processability and solid-state ordering. These flexible hydrocarbon chains significantly enhance the solubility of the otherwise rigid and poorly soluble bithiophene core in common organic solvents. This improved solubility is crucial for solution-based processing techniques, such as spin-coating, which are essential for fabricating uniform thin films for electronic devices.
However, the role of the alkyl chain extends beyond simply improving solubility. It also plays a crucial role in mediating the aggregation and self-assembly behavior of the molecules. In solution, the interplay between π-π interactions of the conjugated bithiophene cores and the van der Waals interactions of the decyl chains governs the formation of molecular aggregates. The length of the alkyl chain directly influences molecular planarity and packing motifs researchgate.netrsc.org. In derivatives like 5,5′-bis-(5-alkylpyridin-2-yl)-2,2′-bithiophenes, the length of the n-alkyl chains has a pronounced effect on the molecular packing researchgate.netrsc.org. While enhancing solubility, the flexible nature of the decyl chains can also introduce conformational disorder, which can influence the degree of crystallinity in the final thin film.
Formation of H-type Aggregates and Face-to-Face Packing Structures
In the solid state, 5-decyl-2,2'-bithiophene and its derivatives typically self-assemble into ordered structures characterized by π-π stacking. The specific arrangement of the conjugated cores relative to one another is critical for electronic communication between molecules. A common and electronically favorable arrangement is the formation of H-type aggregates. In this configuration, the bithiophene cores adopt a cofacial, or "face-to-face," packing structure.
This arrangement is characterized by the parallel alignment of the transition dipoles of adjacent molecules, leading to a blue-shift in the absorption spectrum compared to the isolated molecule in solution. This face-to-face stacking creates continuous pathways for charge carriers to hop between adjacent molecules along the stacking direction, which is essential for efficient charge transport in organic semiconductors. The inter-planar distance in these π-stacks is a critical parameter, with smaller distances generally leading to stronger electronic coupling and higher charge carrier mobility.
Crystalline Structure and Orientation in Thin Films
When deposited as thin films, this compound-based materials can form semi-crystalline domains. The crystalline structure is often lamellar, consisting of alternating layers of the conjugated bithiophene backbones and the insulating decyl side chains. X-ray diffraction (XRD) studies are commonly used to elucidate this structure. The basic packing model involves lamellar stacking due to the alkyl side chains, with the π-stacking direction and the polymer backbone repeat units lying in a separate plane aps.org.
The orientation of these crystalline domains with respect to the substrate is of paramount importance for device performance, particularly in Organic Field-Effect Transistors (OFETs). Two primary orientations are observed: "edge-on" and "face-on." In the edge-on orientation, the π-stacking direction is parallel to the substrate, allowing for efficient in-plane charge transport between the source and drain electrodes. Conversely, in the face-on orientation, the π-stacking direction is perpendicular to the substrate, which is more favorable for charge transport in devices like organic solar cells. The final orientation is influenced by various factors, including the substrate surface energy, deposition conditions, and post-deposition treatments like thermal annealing. For instance, treating a dielectric surface with octadecyltrichlorosilane (OTS) has been shown to increase the crystallinity of similar poly[5,5′-bis(3-dodecyl-2-thienyl)-2,2′-bithiophene] (PQT-12) films aps.org.
Self-Assembled Morphologies (e.g., Ribbons, Sheets, Lamella, Microspheres)
The self-assembly of this compound and related molecules is not limited to simple crystalline layers but can give rise to a rich variety of complex, hierarchical morphologies. Depending on the processing conditions, solvent, and molecular structure, these compounds can form well-defined nanostructures.
Commonly observed self-assembled morphologies include:
Lamella: A layered structure arising from the segregation of the aromatic cores and the aliphatic side chains, as previously described. This is a fundamental packing motif for many alkylated conjugated molecules aps.org.
Ribbons and Nanofibers: Elongated, one-dimensional structures where molecules are highly ordered. These are often formed through directional π-π stacking.
Sheets: Two-dimensional structures that can be formed by the lateral growth of lamellar structures. The self-assembly of amphiphilic comb-like copolymers, a related architecture, shows the formation of sheet-like micelles as an intermediate step to other morphologies mdpi.com.
Microspheres: Spherical aggregates that can form in solution, particularly from nanoparticle dispersions, which can then be deposited into films aps.org.
These diverse morphologies arise from the system's attempt to minimize its free energy by optimizing intermolecular forces, including π-π stacking, van der Waals interactions, and solvophobic effects.
Role of Hydrogen Bonding Motifs in Spatial Organization
While π-π stacking and van der Waals forces are the primary drivers of self-assembly for simple this compound, the introduction of functional groups capable of hydrogen bonding can add another layer of control over the spatial organization. For example, in related bithiophene molecules functionalized with carboxylic acids or pyridyl groups, hydrogen bonding becomes a dominant intermolecular interaction that dictates the crystal packing arrangement nih.govrsc.org.
These strong, directional interactions can be used to tune molecular packing and enforce specific orientations that might not be accessible otherwise nih.gov. For instance, a carboxylic acid coformer can significantly modify the crystal packing of dipyridyl-2,2'-bithiophene through hydrogen bonding nih.gov. While the simple this compound does not possess strong hydrogen bonding motifs, its derivatives can be designed to exploit this interaction for precise control over supramolecular architecture. The interaction between a thiophene's "sigma-hole" (a region of positive electrostatic potential) and an electron-donor can also pre-organize a conformation for accepting a hydrogen bond, demonstrating another subtle way these interactions influence structure nih.gov.
Correlation between Microstructure and Charge Transport Properties
The electrical performance of devices based on this compound is directly and inextricably linked to the material's microstructure. High charge carrier mobility, a key figure of merit for semiconductors, is contingent upon a well-ordered, highly crystalline structure with strong intermolecular electronic coupling.
Key correlations include:
Crystallinity and Mobility: Higher degrees of crystallinity generally lead to higher charge carrier mobility because there are fewer grain boundaries, defects, and amorphous regions that can act as traps for charge carriers.
Orientation and Anisotropy: Charge transport in these materials is highly anisotropic. As noted, an "edge-on" orientation is crucial for OFETs to ensure that the high-mobility π-stacking axis is aligned with the direction of current flow in the device channel.
Alkyl Chain Length: The length of the alkyl side chain influences the lamellar spacing. While necessary for solubility and ordering, excessively long chains can increase the distance between conjugated backbones, potentially hindering inter-lamellar charge transport. Studies on 5,5′-bis-(5-alkylpyridin-2-yl)-2,2′-bithiophenes with n-nonyl and n-decyl chains show that charge mobility can be on the order of 1.5 x 10⁻⁴ cm² V⁻¹ s⁻¹ researchgate.netrsc.org.
The table below summarizes the relationship between microstructural features and their impact on charge transport, drawing on principles observed in this compound and closely related materials.
| Microstructural Feature | Description | Impact on Charge Transport |
| Degree of Crystallinity | The volume fraction of ordered, crystalline domains within the thin film. | Positive Correlation: Higher crystallinity reduces charge trapping at defects and amorphous regions, generally increasing mobility acs.org. |
| π-Stacking Distance | The intermolecular distance between face-to-face packed bithiophene cores. | Inverse Correlation: Shorter distances enhance electronic coupling and facilitate faster charge hopping, leading to higher mobility nih.gov. |
| Crystal Orientation | The alignment of crystalline domains relative to the substrate (e.g., edge-on vs. face-on). | Critical for Anisotropy: "Edge-on" orientation aligns the high-mobility π-stacking axis with the device channel, maximizing in-plane mobility for transistors aps.org. |
| Grain Size | The average size of individual crystalline domains in the film. | Positive Correlation: Larger grains reduce the number of grain boundaries, which act as barriers to charge transport, thereby improving mobility. |
| Molecular Planarity | The degree to which the 2,2'-bithiophene core is planar. | Positive Correlation: A more planar backbone facilitates closer and more ordered π-stacking, enhancing electronic communication between molecules researchgate.netrsc.org. |
Applications in Organic Electronic Devices and Functional Materials
Organic Field-Effect Transistors (OFETs)
Organic field-effect transistors are fundamental components of flexible and printed electronics. The performance of these devices is highly dependent on the semiconductor material used in the active layer. Bithiophene derivatives, functionalized with alkyl chains like decyl groups, are extensively studied for their potential as high-performance p-type semiconductors.
The active layer is the heart of an OFET, where charge transport occurs. Derivatives of 5-Decyl-2,2'-bithiophene are used to create this layer, often through solution-based processes like spin-coating or printing, which are enabled by the solubility provided by the decyl group.
Researchers have developed various oligomers and polymers incorporating the decyl-bithiophene motif for active layer applications. For instance, 1,4-bis(5-decyl-2,2′-bithien-5-yl)benzene was synthesized to create a highly stable and "electronic-grade" pure organic semiconductor. researchgate.net The films of this material, created by vacuum evaporation, exhibit improved morphology, which is critical for efficient charge transport. researchgate.net Similarly, polymers such as poly(4,4′-didodecyl-2,2′-bithiophene-azine) have been synthesized and utilized as the p-channel material in OFETs. rsc.org Another approach involves the synthesis of p-channel semiconductors like 5,5′-bis-(7-dodecyl-9H-fluoren-2-yl)-2,2′-bithiophene (DDFTTF), derived from the related 5,5'-dibromo-2,2'-bithiophene, which demonstrates the versatility of the bithiophene core in creating robust semiconductor materials. ossila.com The modification of the dielectric surface with self-assembled monolayers, such as octadecyltrichlorosilane (OTS), has been shown to increase the crystallinity of polymer films containing similar dodecyl-bithiophene units, further enhancing device performance. aps.org
Derivatives of decyl-bithiophene have shown a wide range of mobilities depending on their specific molecular structure and the device architecture. For example, OFETs based on 1,4-bis(5-decyl-2,2′-bithien-5-yl)benzene have demonstrated mobilities as high as 0.3 cm²/Vs with on/off current ratios of up to 10⁵. researchgate.net In contrast, liquid crystalline materials like 5,5′-bis-(5-decylpyridin-2-yl)-2,2′-bithiophene exhibited a lower hole mobility of approximately 1.5 × 10⁻⁴ cm² V⁻¹ s⁻¹. researchgate.netrsc.org This highlights the significant influence of the aromatic core structure linked to the bithiophene unit.
Fluorination of the bithiophene core is a common strategy to improve performance. A donor-acceptor (D-A) copolymer incorporating a 3,3′-difluoro-2,2′-bithiophene unit showed a good hole mobility of 4.14 × 10⁻⁴ cm²·V⁻¹·s⁻¹. cjps.org The introduction of different functional groups, such as in poly(4,4′-didodecyl-2,2′-bithiophene-azine), resulted in hole mobilities up to 4.1 × 10⁻² cm² V⁻¹ s⁻¹. rsc.org These results demonstrate that modifications to the molecular backbone and the introduction of electron-withdrawing or electron-donating groups can effectively tune the charge transport properties of the material.
| Compound/Polymer | Hole Mobility (μ) (cm²/Vs) | On/Off Ratio | Reference |
|---|---|---|---|
| 1,4-Bis(5-decyl-2,2′-bithien-5-yl)benzene | 0.3 | 10⁵ | researchgate.net |
| 5,5′-Bis-(7-dodecyl-9H-fluoren-2-yl)-2,2′-bithiophene (DDFTTF) | 0.39 | 2 × 10⁵ | ossila.com |
| Poly(4,4′-didodecyl-2,2′-bithiophene-azine) (PDDBTA) | 4.1 × 10⁻² | - | rsc.org |
| P2FBTTPTI (Copolymer with 3,3′-difluoro-2,2′-bithiophene) | 4.14 × 10⁻⁴ | - | cjps.org |
| 5,5′-Bis-(5-decylpyridin-2-yl)-2,2′-bithiophene | ~1.5 × 10⁻⁴ | - | researchgate.netrsc.org |
Organic Light-Emitting Diodes (OLEDs)
In OLEDs, organic materials emit light when an electric current is applied. Decyl-bithiophene derivatives are explored for their electroluminescent properties, serving as emitters or components in the emissive layer.
To improve efficiency and stability, emissive materials in OLEDs are often dispersed in a host matrix, creating a guest-host system. This configuration can enhance photoluminescence quantum yields and facilitate charge transport.
Donor-acceptor-donor (DAD) molecules, where a central electron-accepting unit is flanked by two 3-decyl-2,2'-bithiophene donor units, have been synthesized and shown to be effective photoluminescent compounds. nih.govbeilstein-journals.org These materials can be used as guests in a host matrix. For example, related bithiophene-disubstituted oxadiazoles and triazoles have been successfully incorporated into a host blend of poly(vinylcarbazole) (PVK) and 2-tert-butylphenyl-5-biphenyl-1,3,4-oxadiazole (PBD). researchgate.net In this guest-host configuration, the devices exhibited blue, tunable emission, achieving luminances of up to 120 cd/m² and luminous efficiencies of 0.12 cd/A for non-optimized devices. researchgate.net The use of a small molecule host like 4,4′-bis(9-carbazolyl)-biphenyl (CBP) instead of a polymer host like PVK has been shown to improve efficiencies by up to 100% in some fluorescent polymer guest systems, a strategy that could be applied to decyl-bithiophene derivatives. rsc.org
The ability to tune the emission color is a key advantage of OLED technology. For derivatives of decyl-bithiophene, this can be achieved by modifying the molecular structure, particularly by altering the substituents on the bithiophene core or the linked aromatic systems.
Research on 5'-aryl-substituted 2,5-bis(3-decyl-2,2'-bithiophen-5-yl)-1,3,4-oxadiazoles has shown that the emission wavelength can be systematically controlled. nih.govbeilstein-journals.org By changing the terminal aryl substituent on the DAD structure, the emission color can be shifted. As the size of the aryl substituent increases, a bathochromic (red) shift in the emission spectrum is observed. This allows for the tuning of the emitted light from blue to bluish-green. nih.govbeilstein-journals.org For example, compounds with smaller substituents emit in the blue region (e.g., 468 nm), while those with larger, more extended aromatic systems like pyrene emit in the bluish-green region (e.g., 501 nm). beilstein-journals.org
| Terminal Aryl Substituent on 2,5-bis(3-decyl-2,2'-bithiophen-5-yl)-1,3,4-oxadiazole | Absorption Max (λabs) (nm) | Emission Max (λem) (nm) | Emitted Color | Reference |
|---|---|---|---|---|
| 5'-Thienyl | 409 | 473 | Blue | nih.govbeilstein-journals.org |
| 5'-Phenyl | 403 | 468 | Blue | nih.govbeilstein-journals.org |
| 5'-(Naphthalen-1-yl) | 395 | 499 | Bluish-Green | nih.govbeilstein-journals.org |
| 5'-(Pyren-1-yl) | 406 | 501 | Bluish-Green | nih.govbeilstein-journals.org |
Organic Photovoltaics (OPVs) and Polymer Solar Cells
Organic photovoltaics, including polymer solar cells, offer a low-cost, flexible alternative to traditional silicon-based solar cells. informaticsjournals.co.in These devices typically use a bulk heterojunction (BHJ) active layer composed of an electron donor and an electron acceptor. Polymers and small molecules derived from this compound are promising candidates for the electron donor material due to their favorable electronic properties and processability.
The performance of OPVs is measured by their power conversion efficiency (PCE). Significant research has focused on designing D-A copolymers that incorporate bithiophene units to optimize light absorption and charge generation. Introducing fluorine atoms onto the 2,2′-bithiophene donor unit is a particularly effective strategy. A D-A copolymer, P2FBTTPTI, which contains a 3,3′-difluoro-2,2′-bithiophene unit, achieved a PCE of 7.64% with a high open-circuit voltage (Voc) of 0.95 V when blended with a fullerene acceptor. cjps.org
Small molecule donors based on a fluorinated 2,2'-bithiophene (B32781) central core have also been developed. By engineering the acceptor and end-capping units of a D(A–Ar)₂ linear framework, researchers have systematically improved device performance. An optimized device using one such small molecule blended with PC₇₁BM achieved an impressive PCE of 9.00% after solvent vapor annealing. rsc.org More advanced device engineering using dimeric electron acceptors linked by a 3,3′-difluoro-[2,2′-bithiophene] bridge has pushed efficiencies even higher, with a champion device demonstrating a PCE of 18.26%. chinesechemsoc.org Even simpler polymer structures, such as poly(4,4′-didodecyl-2,2′-bithiophene-azine), have shown promise, achieving a PCE of 2.18% in initial studies, marking the first use of an azine-based polymer in OPVs. rsc.org
| Donor Material (Based on Bithiophene) | Acceptor Material | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Reference |
|---|---|---|---|---|---|
| DYF-TF (Dimeric acceptor with difluoro-bithiophene bridge) | D18 (Polymer) | 18.26 | 0.939 | 25.82 | chinesechemsoc.org |
| FBT(TDPP-T)₂ (Small molecule with fluorinated bithiophene core) | PC₇₁BM | 9.00 | - | 16.14 | rsc.org |
| P2FBTTPTI (Copolymer with 3,3′-difluoro-2,2′-bithiophene) | PC₇₁BM | 7.64 | 0.95 | - | cjps.org |
| Polymer with (octylsulfanyl)bithiophene and BDT units | researchgate.netPCBM | 2.3 | - | - | rsc.org |
| Poly(4,4′-didodecyl-2,2′-bithiophene-azine) (PDDBTA) | PC₇₁BM | 2.18 | - | - | rsc.org |
Electrochemical Sensors and Biosensors
The electrochemical activity of the bithiophene unit in this compound forms the basis for its potential application in electrochemical sensors and biosensors. The thiophene (B33073) rings can undergo reversible oxidation and reduction (redox) processes, leading to changes in the material's conductivity, which can be harnessed for sensing applications. While direct studies on this compound as a primary sensing material are not extensively documented, the principles of polythiophene-based sensors can be extrapolated.
In a typical electrochemical sensor, the this compound can be electropolymerized onto an electrode surface to form a thin, conductive film of poly(this compound). This polymer film can then interact with specific analytes. This interaction can induce a change in the polymer's doping level, which in turn alters its electrical properties, such as its resistance or capacitance. This change can be measured and correlated to the concentration of the analyte.
For biosensor applications, the surface of the poly(this compound) film can be functionalized with biological recognition elements, such as enzymes or antibodies. When the target biomolecule binds to the recognition element, it can trigger a change in the electrochemical properties of the polymer film, enabling highly specific detection. The decyl side chain can play a role in providing a suitable microenvironment for the immobilization and activity of these biological molecules. For instance, novel cationic aryl bithiophene and terthiophene derivatives have been investigated as corrosion inhibitors, demonstrating the electrochemical activity of such molecules at interfaces nih.gov. The electrochemical polymerization of thiophenes, often enhanced by the presence of bithiophene or terthiophene units, allows for the controlled deposition of sensing films dtic.mil. Conducting polymers like poly(3-octylthiophene-2,5-diyl) have been successfully used as transducer layers in potentiometric sensors, where their hydrophobic nature contributes to the sensor's longevity mdpi.com.
Photodetectors
Organic photodetectors (OPDs) are devices that convert light into an electrical signal. The performance of an OPD is critically dependent on the ability of the active material to absorb light and efficiently transport the generated charge carriers (electrons and holes) to the electrodes. While there is a lack of specific research on this compound in photodetectors, the charge transport properties of closely related materials provide valuable insights into its potential.
A study on 5,5′-bis-(5-decylpyridin-2-yl)-2,2′-bithiophenes, which incorporates a decyl-substituted bithiophene core, has reported on its charge-transporting properties. In a preliminary study using the time-of-flight technique, a hole mobility of approximately 1.5 × 10⁻⁴ cm² V⁻¹ s⁻¹ was measured in an unidentified liquid crystalline phase rsc.orgkent.edu. Hole mobility is a key parameter for p-type organic semiconductors, which are commonly used in OPDs. This value suggests that materials based on the this compound unit can support efficient hole transport.
Furthermore, theoretical studies on similar bithiophene derivatives, such as 5,5'-bis(pyren-2-yl)-2,2'-bithiophene, have indicated good air stability and potentially high hole mobility due to favorable molecular stacking and low reorganization energies researchgate.net. The decyl side chain in this compound can influence the solid-state packing of the molecules, which in turn affects the charge transport properties. Proper control over the morphology of the active layer is crucial for optimizing the performance of organic photodetectors researching.cnnih.govrsc.org.
Table 1: Charge Carrier Mobility of a Related Decyl-Substituted Bithiophene Compound
| Compound | Charge Carrier | Mobility (cm² V⁻¹ s⁻¹) | Measurement Technique |
|---|
Advanced Functional Materials (e.g., Electrochromic Materials)
Electrochromic materials are capable of changing their optical properties (color) in response to an applied electrical potential. This property makes them suitable for applications such as smart windows, displays, and rearview mirrors. Conjugated polymers based on thiophenes are well-known for their electrochromic behavior.
The electrochromism in materials derived from this compound would arise from the reversible electrochemical doping and de-doping of the bithiophene units within a polymer chain. In its neutral state, a polymer of this compound would have a specific color. Upon electrochemical oxidation (doping), the polymer chain becomes positively charged, leading to the formation of polarons and bipolarons, which introduces new electronic transitions and results in a color change. This process is reversible, and the material can be switched back to its original color by applying a reducing potential.
Future Research Directions and Outlook
Design Principles for Enhanced Performance in 5-Decyl-2,2'-bithiophene Systems
To enhance the performance of materials based on this compound, several key design principles should be considered. The primary goal is to control the molecular arrangement in the solid state to facilitate efficient charge transport. This involves promoting a high degree of crystallinity and ensuring favorable π-π stacking between the bithiophene cores. The decyl side chain plays a crucial role in this aspect; its length and branching can be systematically varied to fine-tune the intermolecular spacing and ordering.
Future research should focus on:
Molecular Planarity: Investigating how modifications to the bithiophene core or the attachment of different functional groups can enhance the planarity of the molecule. A more planar backbone generally leads to closer π-π stacking and improved electronic coupling.
Intermolecular Interactions: Exploring the introduction of functional groups that can induce specific intermolecular interactions, such as hydrogen bonding or dipole-dipole interactions, to guide the self-assembly process and achieve desired packing motifs.
Energy Level Tuning: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels are critical for efficient charge injection and transport in electronic devices. These can be tuned by introducing electron-donating or electron-withdrawing groups to the bithiophene backbone. Computational studies can be employed to predict the effect of different substituents on the frontier molecular orbital energies. For instance, theoretical calculations on unsubstituted 2,2'-bithiophene (B32781) have been performed to understand its fundamental electronic properties.
Exploration of Novel Derivatives and Copolymer Architectures
Building upon the this compound motif, the synthesis of novel derivatives and its incorporation into copolymer structures are promising avenues for developing high-performance organic semiconductors.
Novel Derivatives: The synthesis of derivatives with different alkyl chain lengths (e.g., comparing with hexyl or dodecyl chains) can provide valuable insights into the structure-property relationships. For instance, studies on 5,5′-bis-(5-alkylpyridin-2-yl)-2,2′-bithiophenes with nonyl and decyl chains have shown that the alkyl chain length significantly affects molecular planarity and packing. rsc.orgresearchgate.net A preliminary study on a decyl-substituted derivative in this family reported a hole mobility of approximately 1.5 × 10⁻⁴ cm² V⁻¹ s⁻¹. rsc.orgresearchgate.net
Copolymer Architectures: Copolymerization of this compound with various electron-accepting or electron-donating monomers can lead to materials with tailored optical and electronic properties. Donor-acceptor copolymers are a well-established strategy for tuning the bandgap and improving charge transport characteristics. Research in this area should explore different comonomers and copolymerization techniques to control the polymer's molecular weight, regioregularity, and electronic structure. The introduction of 5-hexyl-2,2'-bithiophene (B61625) units into organic dyes for dye-sensitized solar cells has demonstrated the utility of alkylated bithiophenes in more complex molecular architectures. tandfonline.com
Advanced Processing Techniques for Optimized Material Morphology
The performance of organic electronic devices is highly dependent on the morphology of the active layer. Therefore, the development of advanced processing techniques to control the thin-film microstructure of this compound and its derivatives is of paramount importance.
Key areas for investigation include:
Solution-Shearing and Blade-Coating: These techniques can induce molecular alignment and enhance crystallinity in thin films, leading to improved charge carrier mobility.
Solvent and Additive Engineering: The choice of solvent and the use of processing additives can significantly influence the solubility, aggregation behavior, and film-forming properties of the material.
Thermal and Solvent Vapor Annealing: Post-deposition treatments such as thermal annealing or exposure to solvent vapor can be employed to improve the molecular ordering and increase the domain size in the thin film. Studies on a related polymer, poly[5,5′-bis(3-dodecyl-2-thienyl)-2,2′-bithiophene], have shown that thermal annealing can significantly enhance the crystallinity and charge carrier mobility of the films. aps.org
Integration into Emerging Device Technologies
The ultimate goal of research on this compound is its successful integration into various electronic devices. Future work should focus on fabricating and characterizing its performance in:
Organic Field-Effect Transistors (OFETs): OFETs are a fundamental building block for organic circuits. The charge carrier mobility, on/off ratio, and threshold voltage of this compound-based OFETs need to be systematically evaluated. The choice of dielectric layer and electrode materials will be crucial for optimizing device performance.
Organic Photovoltaics (OPVs): As a potential electron-donating material, this compound can be blended with suitable electron-accepting materials (like fullerenes or non-fullerene acceptors) to form the active layer of an OPV. The power conversion efficiency, open-circuit voltage, short-circuit current, and fill factor of such devices would need to be thoroughly investigated.
Organic Sensors: The electronic properties of organic semiconductors can be sensitive to their chemical environment, making them suitable for sensor applications. The potential of this compound as the active material in chemical sensors for detecting various analytes should be explored.
Multiscale Modeling and Experimental Validation
To accelerate the development of this compound-based materials and devices, a close synergy between computational modeling and experimental validation is essential.
Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be used to predict the molecular geometry, electronic structure (HOMO/LUMO levels), and optical properties of this compound and its derivatives.
Molecular Dynamics Simulations: These simulations can provide insights into the self-assembly behavior and morphology of the material in thin films, helping to understand the influence of processing conditions on the final microstructure.
Device Modeling: Charge transport models can be used to simulate the behavior of OFETs and OPVs, allowing for a better understanding of the factors that limit device performance and guiding the design of more efficient device architectures.
By systematically addressing these future research directions, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for their application in next-generation organic electronic technologies.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 5-Decyl-2,2'-bithiophene, and how can reaction conditions be optimized?
- Methodology : The synthesis of substituted bithiophenes typically involves cross-coupling reactions such as Stille or Suzuki coupling. For example, 5,5'-dibromo-2,2'-bithiophene (a precursor) can undergo bromination followed by coupling with decyl groups using palladium catalysts . Optimizing solvent polarity (e.g., anhydrous toluene) and catalyst loading (e.g., 4 mol% Pd(PPh₃)₄) improves yield. Reaction progress should be monitored via TLC or HPLC.
- Key Considerations : Air-sensitive intermediates require inert atmospheres. Purification via column chromatography with silica gel is standard, but recrystallization may enhance purity for optical studies .
Q. How can NMR spectroscopy resolve structural ambiguities in substituted bithiophenes?
- Methodology : ¹H and ¹³C NMR are critical for assigning substituent positions. For example, in α2-tbS (a tri-substituted bithiophene), the singlet at δ 7.2 ppm in ¹H NMR corresponds to the H4 proton, confirmed by comparison with unsubstituted bithiophene spectra . DEPT-135 and 2D-COSY experiments resolve overlapping signals in complex derivatives.
- Data Interpretation : Substituent-induced deshielding effects (e.g., electron-withdrawing groups) shift aromatic proton signals upfield. Coupling constants (e.g., J = 3–5 Hz for thiophene protons) confirm regiochemistry .
Q. What photophysical properties make this compound suitable for optoelectronic applications?
- Methodology : UV-Vis absorption and fluorescence emission spectra (e.g., in dioxane or THF) reveal π→π* transitions. For instance, α2-tbS exhibits a λmax at 320 nm with a molar extinction coefficient (ε) >10⁴ L·mol⁻¹·cm⁻¹, indicating strong conjugation . Solvent polarity effects (e.g., dielectric constant) on Stokes shift should be quantified using Lippert-Mataga plots.
- Key Metrics : Quantum yield (Φ) calculations via comparative method (using quinine sulfate as a standard) assess radiative efficiency. Aggregation-induced emission (AIE) studies in THF/water mixtures screen for solid-state luminescence .
Advanced Research Questions
Q. How does torsional conformation influence electronic properties in this compound?
- Methodology : Computational modeling (DFT/B3LYP/6-31G*) predicts inter-ring dihedral angles. Experimental validation uses X-ray crystallography: planar anti-conformations (dihedral ~0°) enhance conjugation, while twisted syn-conformations (>30°) disrupt π-delocalization .
- Impact on Properties : Planar conformers reduce bandgap (Eg) by 0.3–0.5 eV compared to twisted forms, as shown by cyclic voltammetry and UV-Vis . Environmental effects (e.g., solvent viscosity) on conformation can be probed via time-resolved fluorescence anisotropy.
Q. What strategies differentiate polymorph-dependent lasing behaviors in bithiophene derivatives?
- Methodology : Crystal engineering via solvent evaporation or melt growth produces polymorphs. For BP2T-CN (a cyano-substituted analog), four crystal types with distinct molecular alignments were characterized using polarized microscopy and XRD . Optically pumped lasing thresholds vary by morphology (e.g., needle vs. block crystals).
- Key Parameters : Amplified spontaneous emission (ASE) measurements under pulsed excitation (e.g., Nd:YAG laser) quantify gain coefficients. Polymorph stability under thermal stress is assessed via DSC.
Q. How can the anti-inflammatory mechanism of plant-derived bithiophenes be systematically validated?
- Methodology : Isolate this compound from Echinops spp. using MeOH extraction and silica gel chromatography . Test bioactivity in RAW 264.7 macrophages: LPS-induced nitrite production (Griess assay) and cytokine profiling (ELISA) quantify anti-inflammatory effects.
- Mechanistic Studies : RNA-seq or Western blotting identifies NF-κB or MAPK pathway modulation. Structure-activity relationships (SAR) compare derivatives (e.g., acetylated vs. hydroxylated analogs) to pinpoint functional groups critical for activity .
Q. What computational approaches reconcile discrepancies in experimental vs. theoretical UV spectra?
- Methodology : Semiempirical methods (e.g., Pariser-Parr-Pople) and TD-DFT simulate UV spectra. For 2,2'-bithiophene, SCMO calculations predicted λmax at 280 nm, aligning with experimental data within 5 nm . Discrepancies arise from solvent effects or non-planar conformers excluded in simulations.
- Validation : Compare oscillator strengths and transition dipole moments from Gaussian outputs with experimental ε values. Incorporate solvent models (e.g., PCM) for accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
